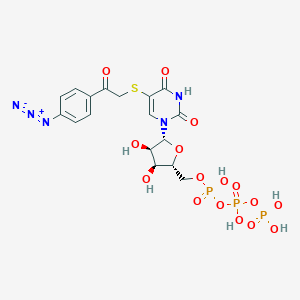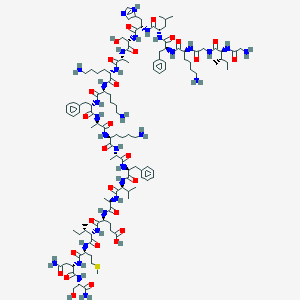
Magainin G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magainin G is a cationic antimicrobial peptide (AMP) that has gained significant attention in scientific research due to its broad-spectrum activity against various microorganisms, including bacteria, fungi, and viruses. It is a small peptide consisting of 23 amino acids, and its unique structure and properties have made it a promising candidate for developing new antimicrobial agents.
作用機序
The mechanism of action of magainin G involves the disruption of microbial cell membranes. It binds to the negatively charged phospholipids on the surface of microbial membranes, causing the membrane to become destabilized and leading to cell death. This mechanism is different from conventional antibiotics that target specific cellular processes and makes magainin G a promising candidate for developing new antimicrobial agents.
Biochemical and Physiological Effects:
Magainin G has been shown to have several biochemical and physiological effects on microorganisms. It can induce the leakage of intracellular components, disrupt the proton motive force, and inhibit DNA, RNA, and protein synthesis. In addition, magainin G has been shown to activate immune cells and modulate cytokine production, suggesting its potential as an immunomodulatory agent.
実験室実験の利点と制限
One of the main advantages of using magainin G in lab experiments is its broad-spectrum activity against various microorganisms. It can be used to study the antimicrobial properties of different compounds and to develop new antimicrobial agents. However, one of the limitations of using magainin G is its potential toxicity to mammalian cells, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on magainin G. One area of research is the development of new derivatives of magainin G with improved antimicrobial activity and reduced toxicity to mammalian cells. Another area of research is the use of magainin G in combination with other antimicrobial agents to enhance their effectiveness against resistant microorganisms. Additionally, magainin G has shown potential as an immunomodulatory and anticancer agent, and further research is needed to explore these applications.
合成法
Magainin G can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, whereas recombinant DNA technology involves the cloning and expression of the magainin G gene in a suitable host organism. Both methods have been successfully used to produce magainin G in large quantities for research purposes.
科学的研究の応用
Magainin G has been extensively studied for its antimicrobial activity, and several research studies have demonstrated its effectiveness against a wide range of microorganisms. It has been shown to be particularly effective against Gram-negative bacteria, which are often resistant to conventional antibiotics. In addition to its antimicrobial activity, magainin G has also been studied for its immunomodulatory and anticancer properties.
特性
CAS番号 |
117682-76-5 |
|---|---|
製品名 |
Magainin G |
分子式 |
C117H187N31O28S |
分子量 |
2508 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C117H187N31O28S/c1-14-66(7)95(146-91(152)45-51-122)115(174)126-60-92(153)132-76(39-25-29-47-118)103(162)141-84(55-73-35-21-17-22-36-73)110(169)139-82(53-64(3)4)109(168)142-86(57-75-59-125-63-127-75)111(170)145-89(62-150)114(173)130-69(10)99(158)134-78(41-27-31-49-120)104(163)136-79(42-28-32-50-121)105(164)140-83(54-72-33-19-16-20-34-72)108(167)129-68(9)98(157)133-77(40-26-30-48-119)102(161)128-70(11)101(160)138-85(56-74-37-23-18-24-38-74)113(172)147-94(65(5)6)116(175)131-71(12)100(159)135-80(43-44-93(154)155)107(166)148-96(67(8)15-2)117(176)137-81(46-52-177-13)106(165)143-87(58-90(123)151)112(171)144-88(61-149)97(124)156/h16-24,33-38,59,63-71,76-89,94-96,149-150H,14-15,25-32,39-58,60-62,118-122H2,1-13H3,(H2,123,151)(H2,124,156)(H,125,127)(H,126,174)(H,128,161)(H,129,167)(H,130,173)(H,131,175)(H,132,153)(H,133,157)(H,134,158)(H,135,159)(H,136,163)(H,137,176)(H,138,160)(H,139,169)(H,140,164)(H,141,162)(H,142,168)(H,143,165)(H,144,171)(H,145,170)(H,146,152)(H,147,172)(H,148,166)(H,154,155)/t66-,67-,68-,69-,70-,71-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,94-,95-,96-/m0/s1 |
InChIキー |
MGYZVMMHKLKEHR-QTRCTKFUSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CCN |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN |
その他のCAS番号 |
117682-76-5 |
配列 |
XIGKFLHSAKKFAKAFVAEIMNS |
同義語 |
magainin G |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)




![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)







